N-(2,5-dimethoxyphenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-23-13-5-6-16(24-2)15(10-13)20-17(22)12-26-18-19-7-8-21(18)11-14-4-3-9-25-14/h3-10H,11-12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFCKFZRWBFYSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=CN2CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide, also known as G856-2195, is a compound of interest due to its potential biological activities. This article synthesizes available data on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Description |
|---|---|
| Molecular Formula | C18H19N3O4S |
| Molecular Weight | 373.42 g/mol |
| IUPAC Name | This compound |
| SMILES | COc(cc1)cc(NC(CSc2nccn2Cc2ccco2)=O)c1OC |
Antitumor Activity
Recent studies have indicated that compounds similar to G856-2195 exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound with structural similarities showed an IC50 value of 1.61 µg/mL against A-431 cells, indicating strong antiproliferative activity . The presence of the imidazole ring is hypothesized to enhance interaction with cellular targets involved in cancer proliferation.
Antimicrobial Properties
G856-2195 has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro tests demonstrated that derivatives of this compound exhibited potent antibacterial effects, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like norfloxacin . This suggests potential applications in treating bacterial infections.
The biological activity of G856-2195 can be attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : The imidazole moiety may inhibit enzymes critical for tumor growth or bacterial survival.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with furan rings can increase ROS levels, contributing to their cytotoxic effects .
Study 1: Cytotoxicity Assessment
A study assessing the cytotoxic effects of G856-2195 analogs found that modifications to the furan and imidazole components significantly impacted their potency. For example, substituents on the phenyl ring were shown to enhance activity against various cancer cell lines .
Study 2: Antimicrobial Efficacy
In another investigation, derivatives were tested against a panel of bacteria including Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain modifications led to enhanced antimicrobial efficacy, with some compounds exhibiting MIC values as low as 2 µg/mL .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in aryl substituents, heterocyclic moieties, and functional groups, leading to distinct properties. Below is a detailed comparison:
Structural Analogues and Substituent Effects
Physicochemical Properties
Polarity/Solubility :
- The target compound’s 2,5-dimethoxyphenyl group increases polarity compared to dichlorophenyl (F342-0089) or dimethylphenyl () analogs, improving aqueous solubility .
- Furan-2-ylmethyl substitution introduces oxygen-mediated hydrogen bonding, contrasting with thiophene-containing analogs (), where sulfur reduces polarity .
Lipophilicity :
Pharmacological Activity
- Adenosine Receptor Affinity: The target compound’s imidazole-acetamide core aligns with adenosine receptor ligand scaffolds (). Methoxy groups may enhance A₂A subtype selectivity over chloro-substituted analogs . F342-0089’s dichlorophenyl group could favor off-target interactions due to higher lipophilicity .
- Metal Coordination: Hydroxymethyl-imidazole derivatives () exhibit strong coordination with transition metals, useful in catalytic or diagnostic applications .
Research Findings and Data
Crystallographic and Conformational Insights
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2,5-dimethoxyphenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : Synthesis typically involves multi-step protocols: (1) formation of the imidazole ring via cyclization of precursors (e.g., under acidic/basic conditions), (2) introduction of the furan-2-ylmethyl group via alkylation, (3) sulfanyl linkage formation using thiol intermediates, and (4) final acetamide coupling.
- Key parameters include temperature control (e.g., 273 K for carbodiimide-mediated coupling reactions), solvent selection (dichloromethane for solubility), and stoichiometric ratios of reagents like triethylamine. Purification via recrystallization or chromatography is critical for isolating high-purity products .
Q. Which spectroscopic and chromatographic techniques are most reliable for structural validation of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy, furan, and imidazole protons). Aromatic protons in the dimethoxyphenyl group appear as distinct doublets (δ 6.5–7.5 ppm), while the sulfanyl-acetamide linkage shows characteristic singlet peaks.
- IR : Stretching vibrations for C=O (amide I band, ~1650 cm⁻¹) and S–C (650–700 cm⁻¹) confirm functional groups.
- HPLC-MS : Ensures purity (>95%) and verifies molecular weight (e.g., [M+H]+ ion).
Q. What preliminary biological assays are recommended to screen for potential pharmacological activity?
- Methodological Answer :
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity.
- Enzyme inhibition : Test against targets like elastase or kinases via fluorometric/colorimetric assays (IC₅₀ determination).
- Antimicrobial screening : Disc diffusion or microdilution assays against Gram-positive/negative bacteria and fungi.
Advanced Research Questions
Q. How can crystallographic data (e.g., SHELXL refinement) resolve ambiguities in the compound’s conformation, and what challenges arise due to its flexible sulfanyl-acetamide linkage?
- Methodological Answer :
- SHELX workflows : Use SHELXL for high-resolution refinement, leveraging restraints for flexible groups (e.g., sulfanyl torsion angles). Hydrogen-bonding networks (N–H⋯O) stabilize conformers, as seen in related acetamide derivatives .
- Challenges : Dynamic disorder in the furan or imidazole rings may require twinning corrections or multi-conformer modeling. High thermal motion in the sulfanyl group necessitates anisotropic displacement parameter (ADP) refinement .
Q. How should researchers address contradictory bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsome assays) and plasma protein binding to explain poor in vivo efficacy.
- Formulation optimization : Use solubility enhancers (e.g., cyclodextrins) if poor bioavailability is observed.
- Target engagement studies : Validate target binding via SPR or thermal shift assays to confirm mechanism of action discrepancies .
Q. What computational strategies (e.g., DFT, molecular docking) are effective for predicting reactivity and target interactions of the sulfanyl-acetamide moiety?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., sulfur atom nucleophilicity).
- Docking studies : Use AutoDock Vina to model interactions with enzymes like elastase; prioritize poses where the furan group occupies hydrophobic pockets.
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .
Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of substituents on the dimethoxyphenyl or furan groups?
- Methodological Answer :
- Analog synthesis : Replace methoxy groups with halogens or electron-withdrawing groups (e.g., –NO₂) to modulate electronic effects.
- Biological testing : Compare IC₅₀ values across analogs to identify critical substituents (e.g., furan methylation vs. hydrogen bonding).
- 3D-QSAR : Build CoMFA/CoMSIA models to correlate steric/electronic fields with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
